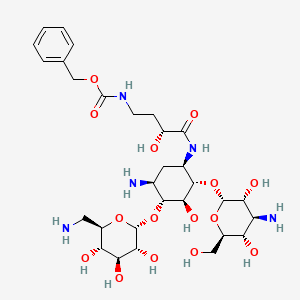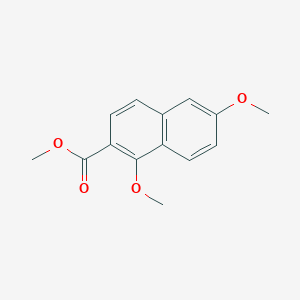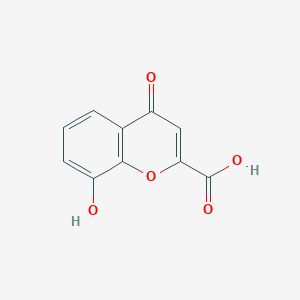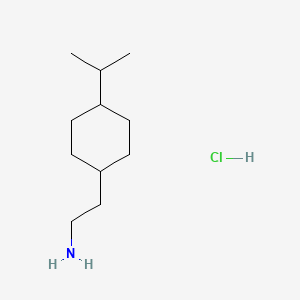
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a cyclohexyl ring substituted with a propan-2-yl group and an ethanamine side chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propan-2-ylcyclohexyl)ethanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization of linear precursors.
Substitution with Propan-2-yl Group:
Attachment of Ethanamine Side Chain: The ethanamine side chain is introduced through nucleophilic substitution reactions, where an appropriate leaving group on the cyclohexyl ring is replaced by the ethanamine group.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of 2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethanamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used in nucleophilic substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenyl)ethylamine;hydrochloride: Similar in structure but with a nitrophenyl group instead of a propan-2-yl group.
N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine;hydrochloride: Contains a phenothiazine ring instead of a cyclohexyl ring.
Uniqueness
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the cyclohexyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H24ClN |
|---|---|
Peso molecular |
205.77 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylcyclohexyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-9(2)11-5-3-10(4-6-11)7-8-12;/h9-11H,3-8,12H2,1-2H3;1H |
Clave InChI |
OMBAABRQLUIYMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


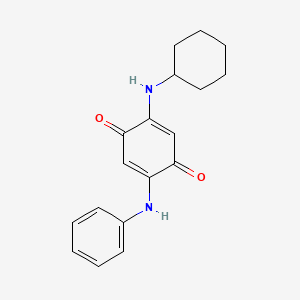
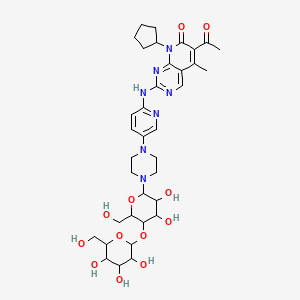
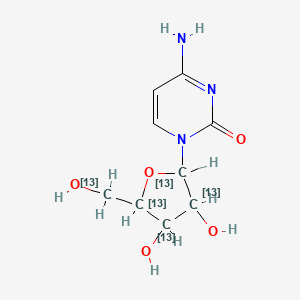
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)

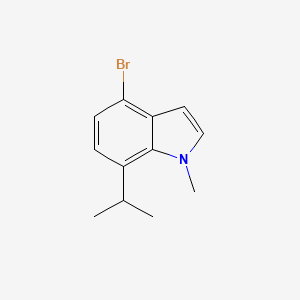
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
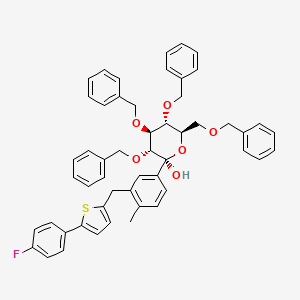
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
